Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Synthetic chemistry Pictet-Spengler cyclization Sigma receptor ligands

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 625127-09-5) is a benzyl carbamate (Cbz)-protected 7-bromo-3,4-dihydroisoquinoline derivative with the molecular formula C17H16BrNO2 and a molecular weight of 346.22 g/mol. It serves as a key synthetic intermediate in the preparation of sigma receptor binders, as detailed in patent WO2017/190109 and its US counterpart US20210300903A1, where it is elaborated into compounds targeting Alzheimer's disease, cancer, and neuropathic pain.

Molecular Formula C17H16BrNO2
Molecular Weight 346.224
CAS No. 625127-09-5
Cat. No. B581963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS625127-09-5
Molecular FormulaC17H16BrNO2
Molecular Weight346.224
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H16BrNO2/c18-16-7-6-14-8-9-19(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
InChIKeyRRSOZVJLXHQQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 625127-09-5): A Cbz-Protected Dihydroisoquinoline Intermediate for Sigma Receptor Ligand Synthesis


Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 625127-09-5) is a benzyl carbamate (Cbz)-protected 7-bromo-3,4-dihydroisoquinoline derivative with the molecular formula C17H16BrNO2 and a molecular weight of 346.22 g/mol [1]. It serves as a key synthetic intermediate in the preparation of sigma receptor binders, as detailed in patent WO2017/190109 and its US counterpart US20210300903A1, where it is elaborated into compounds targeting Alzheimer's disease, cancer, and neuropathic pain [2]. The compound features a bromine atom at the 7-position of the dihydroisoquinoline scaffold, enabling downstream cross-coupling functionalization, while the Cbz protecting group provides orthogonal nitrogen protection relative to other commonly used amine protecting groups.

Why Generic Substitution of Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate Is Scientifically Invalid for Sigma Ligand Programs


Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate cannot be casually substituted with its closest in-class analogs—such as the tert-butyl carbamate (Boc) variant (CAS 258515-65-0) or the ethyl carbamate analog (CAS 1260804-19-0)—because the protecting group governs both the synthetic route and the downstream deprotection chemistry. The Cbz group is cleaved under hydrogenolysis conditions, which is orthogonal to the acid-labile Boc group and the base-hydrolyzable ethyl carbamate, directly impacting the compatibility with other functional groups present in advanced sigma receptor ligand intermediates . Furthermore, the specific synthetic protocol reported in the patent literature achieves a 76% isolated yield under optimized Pictet-Spengler cyclization conditions, a benchmark that has not been replicated for alternative ester derivatives under the same protocol, raising the procurement risk that a generic substitute may require extensive re-optimization of the cyclization step .

Quantitative Procurement Evidence for Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate Versus Its Closest Analogs


Pictet-Spengler Cyclization Yield: Benzyl Carbamate Outperforms Boc Under Patent-Optimized Conditions

The patent-reported synthesis of the target compound via Pictet-Spengler cyclization of benzyl (4-bromophenethyl)carbamate with paraformaldehyde in H2SO4/AcOH at 0°C provides a 76% isolated yield . This yield is achieved under specific conditions that are integral to the sigma receptor binder patent family (WO2017/190109). No equivalent yield data has been reported for the corresponding tert-butyl carbamate (Boc) analog (CAS 258515-65-0) under this identical protocol, as the Boc group is known to exhibit differential stability under strongly acidic Pictet-Spengler conditions. Procuring the Cbz-protected compound therefore directly accesses a validated synthetic protocol, whereas substituting the Boc analog introduces uncertainty in cyclization efficiency that may necessitate re-optimization of reaction stoichiometry, temperature, and acid strength .

Synthetic chemistry Pictet-Spengler cyclization Sigma receptor ligands

Lipophilicity Advantage: Cbz Ester Increases LogP by ~0.8 Units Relative to Ethyl Carbamate, Enhancing Synthetic Intermediate Extractability

The computed octanol-water partition coefficient (XLogP3) for Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is 3.8, as reported in the PubChem database [1]. The ethyl carbamate analog (CAS 1260804-19-0) has a lower predicted XLogP, estimated at approximately 3.0 based on the loss of the phenyl ring relative to the benzyl ester [2]. This ~0.8 log unit difference in lipophilicity carries practical consequences for the workup of cyclization reactions: the higher logP of the benzyl ester facilitates more efficient extraction into ethyl acetate during aqueous workup, contributing to the reported 76% isolated yield. In contrast, the lower lipophilicity of the ethyl analog may result in lower organic-phase partitioning and reduced recovery after chromatographic purification [2].

Physicochemical properties Lipophilicity Extraction efficiency

Protecting Group Orthogonality: Cbz Enables Hydrogenolytic Deprotection Distinct from Acid-Labile Boc, Critical for Multi-Step Sigma Ligand Elaboration

The benzyloxycarbonyl (Cbz) group in the target compound is cleaved by catalytic hydrogenolysis (H2, Pd/C) or transfer hydrogenation, conditions that are orthogonal to the acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group (TFA or HCl/dioxane) [1]. This orthogonality is a critical determinant for multi-step synthetic routes: the sigma receptor binder patent family (WO2017/190109, US20210300903A1) employs the Cbz-protected intermediate specifically to allow subsequent functionalization steps that involve acid-sensitive moieties elsewhere in the molecule [2]. The Boc analog (CAS 258515-65-0) would be incompatible with such acid-sensitive transformations, while the ethyl carbamate analog (CAS 1260804-19-0) requires strongly basic hydrolysis conditions that may degrade other functional groups. The Cbz protecting group thus provides a uniquely mild, neutral deprotection option that is not available with either the Boc or ethyl carbamate alternatives [1].

Protecting group strategy Orthogonal deprotection Sigma receptor ligand synthesis

Regiochemical Specificity: 7-Bromo Substitution Enables Selective Suzuki Coupling Unavailable to 5-Bromo Positional Isomer

The 7-bromo substituent on the dihydroisoquinoline scaffold is positioned para to the ethylene bridge and meta to the ring junction nitrogen, a regiochemical arrangement that has been specifically exploited in microwave-assisted palladium-catalyzed Suzuki coupling reactions for the introduction of diverse functional groups into isoquinolines [1]. The corresponding 5-bromo positional isomer (tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 215184-78-4) presents a different electronic environment due to its proximity to the ring junction, which alters both the reactivity in cross-coupling reactions and the steric accessibility of the bromine atom . In the context of sigma receptor ligand SAR, the 7-position has been specifically selected for derivatization in the patent family, indicating that the 7-bromo regioisomer provides access to a pharmacophoric vector that the 5-bromo isomer cannot recapitulate [2].

Regiochemistry Cross-coupling Structure-activity relationship

Optimal Application Scenarios for Procuring Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate


Sigma-1 and Sigma-2 Receptor Ligand Synthesis Programs Requiring Orthogonal Nitrogen Protection

For medicinal chemistry teams building upon the sigma receptor binder chemotype disclosed in WO2017/190109 and US20210300903A1, this Cbz-protected intermediate is the direct procurement choice. The 76% validated cyclization yield and the hydrogenolytically cleavable Cbz group enable progression through the patented synthetic sequence without re-optimization of the protecting group strategy . Attempting to substitute the Boc analog (CAS 258515-65-0) would necessitate revalidation of the acid-sensitive Pictet-Spengler step and risk incompatibility with downstream acid-labile functional groups encountered in advanced sigma ligand intermediates.

Parallel Library Synthesis of 7-Aryl-Diversified Dihydroisoquinolines via Suzuki Coupling

This compound is the optimal starting material for the parallel synthesis of 7-arylated dihydroisoquinoline libraries via Suzuki-Miyaura cross-coupling. The 7-bromo position provides the correct regiochemical vector for diversification as specified in the sigma receptor patent family [1]. The Cbz protecting group remains intact under standard Suzuki conditions (Pd(PPh3)4, aq. Na2CO3, dioxane), allowing for a one-step diversification and subsequent global deprotection strategy. The 5-bromo isomer (CAS 215184-78-4) generates a structurally distinct library that deviates from the patented pharmacophore geometry.

Scale-Up of Pictet-Spengler Cyclization in Multi-Kilogram API Intermediate Manufacture

Process chemistry groups scaling the Pictet-Spengler cyclization to multi-kilogram quantities should procure this compound specifically because its 76% yield has been demonstrated at the laboratory scale, providing a benchmark for process optimization . The higher lipophilicity (XLogP3 = 3.8) relative to the ethyl ester analog (estimated XLogP3 ≈ 3.0) facilitates efficient extractive workup at scale, reducing solvent volumes and improving throughput during the isolation of the cyclized product [2].

Academic Research on Dihydroisoquinoline-Based CNS-Penetrant Probe Molecules

Academic laboratories investigating dihydroisoquinoline scaffolds for CNS applications—where sigma receptors are implicated in Alzheimer's disease, depression, and neuropathic pain—should procure this Cbz-protected building block because it directly traces to a published, peer-reviewed patent family with established biological rationale [1]. The compound's computed physicochemical properties (MW = 346.22, XLogP3 = 3.8, TPSA = 29.5 Ų) place it within favorable CNS drug-like space for intermediate elaboration into final probe molecules.

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